molecular formula C14H17N3O4 B011461 Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 105251-49-8

Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No. B011461
M. Wt: 291.3 g/mol
InChI Key: HEMMGWQVSFWCAQ-OMJLJAAMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate, also known as MDCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDCP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail. In

Mechanism Of Action

The mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate acts as a chelating agent, binding to metal ions and forming complexes. The fluorescence of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is quenched upon binding to metal ions, allowing for the detection of metal ions in solution.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. However, it has been found to be non-toxic in vitro and in vivo studies. Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is its high selectivity for copper ions, making it useful in the detection of copper in biological and environmental samples. Additionally, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been found to be stable under various conditions, including in the presence of organic solvents and at high temperatures. However, one limitation of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is its low yield, which could limit its use in large-scale applications.

Future Directions

There are several future directions for the research on Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. One direction is the development of more efficient synthesis methods to increase the yield of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate. Another direction is the exploration of the potential applications of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate in other fields, such as catalysis and drug delivery. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate and its potential biochemical and physiological effects.
Conclusion
In conclusion, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate is a pyrrole derivative that has potential applications in various fields of scientific research. Its high selectivity for copper ions makes it useful in the detection of copper in biological and environmental samples. The development of more efficient synthesis methods and further research on the potential applications and mechanism of action of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate could lead to new discoveries and advancements in various fields.

Synthesis Methods

Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been synthesized using different methods, including the reaction of 2,3-dihydrofuran with ethyl cyanoacetate, followed by the reaction with pyrrolidine-2-carboxylic acid. Another method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with pyrrolidine-2-carboxylic acid, followed by the reaction with potassium cyanide. The yield of Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate using these methods ranges from 20-60%.

Scientific Research Applications

Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has potential applications in various fields of scientific research. One of the most promising applications is as a fluorescent probe for the detection of metal ions. Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been found to selectively detect copper ions in aqueous solutions. Additionally, Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

properties

CAS RN

105251-49-8

Product Name

Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate

Molecular Formula

C14H17N3O4

Molecular Weight

291.3 g/mol

IUPAC Name

methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H17N3O4/c1-20-13(18)11-5-3-9(16-11)8(7-15)10-4-6-12(17-10)14(19)21-2/h11-12,16H,3-6H2,1-2H3/b9-8+/t11-,12-/m0/s1

InChI Key

HEMMGWQVSFWCAQ-OMJLJAAMSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC/C(=C(/C#N)\C2=N[C@@H](CC2)C(=O)OC)/N1

SMILES

COC(=O)C1CCC(=C(C#N)C2=NC(CC2)C(=O)OC)N1

Canonical SMILES

COC(=O)C1CCC(=C(C#N)C2=NC(CC2)C(=O)OC)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.